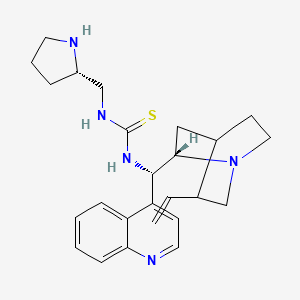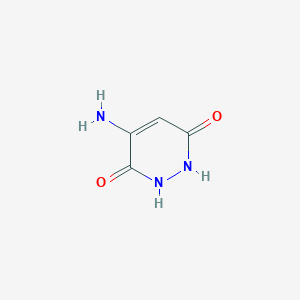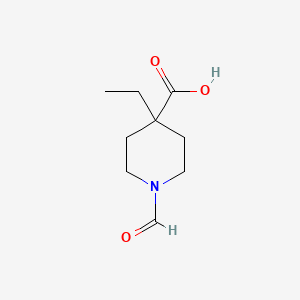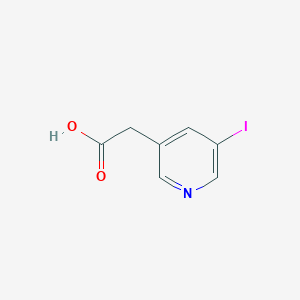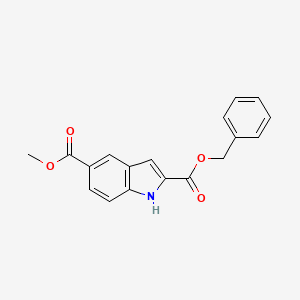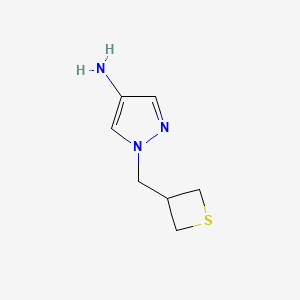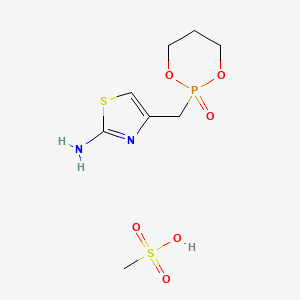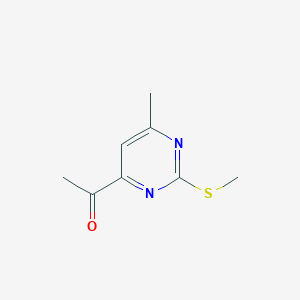![molecular formula C6H2BrIN2OS B12962758 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of a thieno[2,3-d]pyrimidine derivative. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield biaryl compounds or other extended aromatic systems.
Scientific Research Applications
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other biological pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism by which 6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific derivative or conjugate used .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory properties.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds also feature a fused heterocyclic system and are investigated for their potential in cancer therapy.
Uniqueness
6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and electronic properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields.
Properties
Molecular Formula |
C6H2BrIN2OS |
|---|---|
Molecular Weight |
356.97 g/mol |
IUPAC Name |
6-bromo-5-iodo-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-4-3(8)2-5(11)9-1-10-6(2)12-4/h1H,(H,9,10,11) |
InChI Key |
SIDVXCNUWRDKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=C(S2)Br)I)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


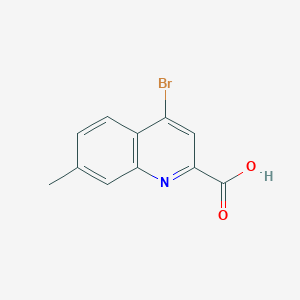
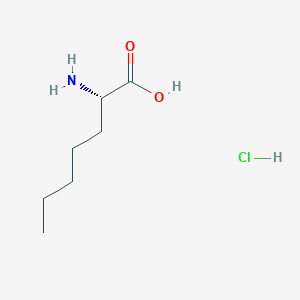
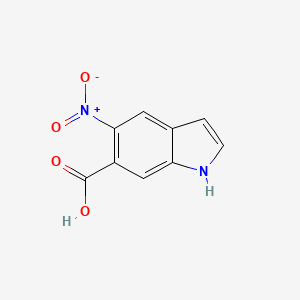
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
